C5-Hydroxylated Acyl-CoA Substrate Competence for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Although direct kinetic data for 5-hydroxyheptanoyl-CoA with MCAD are not reported in primary literature, class-level inference from structurally homologous C5-hydroxylated acyl-CoAs demonstrates that the C5 hydroxyl group does not preclude substrate recognition by MCAD. Studies on 5-hydroxydecanoyl-CoA (5-HD-CoA), which shares the identical C5-hydroxylated acyl-CoA architecture but with a C10 chain, showed it is a competent MCAD substrate with Km = 12.8 ± 0.6 μM and kcat = 14.1 s⁻¹ using purified human liver MCAD [1]. For comparison, the natural unsubstituted substrate decanoyl-CoA exhibited Km approximately 3 μM and kcat = 6.4 s⁻¹ under identical conditions [1]. Molecular modeling predicted that the C5 hydroxyl group on the acyl tail would not sterically hinder the MCAD active site, a prediction experimentally validated by the kinetic data [1]. The seven-carbon 5-hydroxyheptanoyl-CoA, being shorter than 5-HD-CoA, is expected to fall within the optimal chain-length window for MCAD (C6-C12 substrates show highest activity), and its C5 hydroxyl group should similarly permit MCAD binding without steric occlusion [2].
| Evidence Dimension | MCAD substrate kinetics (Km and kcat) |
|---|---|
| Target Compound Data | No direct data; predicted MCAD substrate based on structural homology to 5-hydroxydecanoyl-CoA |
| Comparator Or Baseline | 5-Hydroxydecanoyl-CoA (C5-hydroxylated C10-CoA): Km = 12.8 ± 0.6 μM, kcat = 14.1 s⁻¹; Decanoyl-CoA (unsubstituted C10-CoA): Km ≈ 3 μM, kcat = 6.4 s⁻¹ |
| Quantified Difference | 5-Hydroxydecanoyl-CoA shows ~4.3-fold higher Km but ~2.2-fold higher kcat vs. decanoyl-CoA; C5 hydroxyl does not abolish substrate activity |
| Conditions | Purified human liver MCAD; assay conditions per Hanley et al. 2003 |
Why This Matters
This evidence demonstrates that C5-hydroxylated acyl-CoAs are valid MCAD substrates, meaning 5-hydroxyheptanoyl-CoA can be used to investigate beta-oxidation of hydroxylated medium-chain fatty acids without the confounding factor of complete substrate rejection at the first enzymatic step.
- [1] Hanley PJ, Gopalan KV, Lareau RA, Srivastava DK, von Meltzer M, Daut J. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels. Journal of Physiology. 2003;547(Pt 2):387-393. View Source
- [2] ChemWhat. Medium-chain acyl-CoA dehydrogenase EC 1.3.8.7 (Substrate chain-length specificity). View Source
